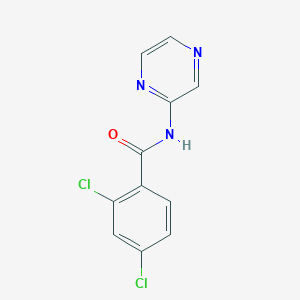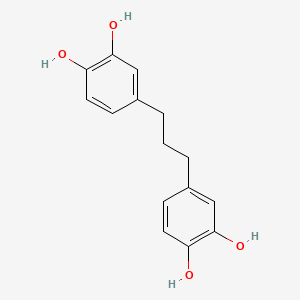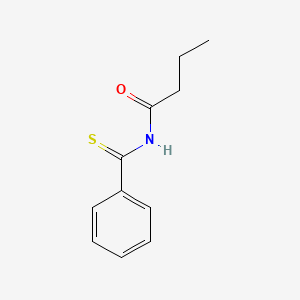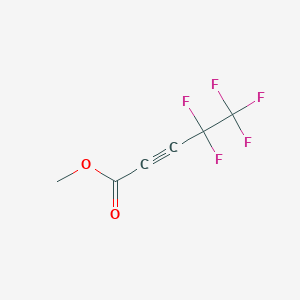
Benzamide, 2,4-dichloro-N-pyrazinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2,4-dichloro-N-pyrazinyl- is an organic compound with the molecular formula C11H7Cl2N3O It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring and a pyrazinyl group attached to the nitrogen atom of the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2,4-dichloro-N-pyrazinyl- typically involves the condensation of 2,4-dichlorobenzoic acid with pyrazine-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of benzamide, 2,4-dichloro-N-pyrazinyl- can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2,4-dichloro-N-pyrazinyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce 2,4-dichlorobenzoic acid and pyrazine-2-amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.
Oxidation: Products include N-oxides of the pyrazinyl group.
Reduction: Products include amines derived from the reduction of the amide group.
Hydrolysis: Products include 2,4-dichlorobenzoic acid and pyrazine-2-amine.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2,4-dichloro-N-pyrazinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of benzamide, 2,4-dichloro-N-pyrazinyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Benzamide, 2,4-dichloro-N-pyrazinyl- can be compared with other similar compounds, such as:
- 2-Chloro-N-(4-pyridinyl)benzamide
- 4-Chloro-N-(2-pyrazinyl)benzamide
- 2,4-Dichloro-N-(2-pyridinyl)benzamide
Uniqueness
The presence of both chlorine atoms and the pyrazinyl group in benzamide, 2,4-dichloro-N-pyrazinyl- imparts unique chemical and biological properties. These structural features contribute to its reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns due to the combined effects of the substituents.
Eigenschaften
CAS-Nummer |
106850-31-1 |
|---|---|
Molekularformel |
C11H7Cl2N3O |
Molekulargewicht |
268.10 g/mol |
IUPAC-Name |
2,4-dichloro-N-pyrazin-2-ylbenzamide |
InChI |
InChI=1S/C11H7Cl2N3O/c12-7-1-2-8(9(13)5-7)11(17)16-10-6-14-3-4-15-10/h1-6H,(H,15,16,17) |
InChI-Schlüssel |
XMMLMPIHXMFOCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[Azido(phenyl)methylidene]amino] 4-methylbenzoate](/img/structure/B14335557.png)

![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)


![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)


![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)
